tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate
CAS No.: 155089-06-8
Cat. No.: VC11583176
Molecular Formula: C12H21NO5
Molecular Weight: 259.3
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155089-06-8 |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a central nitrogen atom connected to two Boc groups and a 2-oxoethyl chain. The Boc groups, [(tert-butoxy)carbonyl], are electron-withdrawing moieties that enhance steric bulk, thereby stabilizing the molecule against nucleophilic attack . The 2-oxoethyl group introduces a reactive aldehyde functionality masked as a carbamate, enabling selective deprotection in synthetic workflows.
The molecular geometry optimizes hydrogen bonding potential. The carbonyl groups (C=O) in the Boc units and the 2-oxoethyl moiety participate in intermolecular interactions, as evidenced by analogous carbamates in FT-IR studies . For instance, the νC=O stretching vibrations for urethane carbonyls typically appear near 1700 cm⁻¹, while amide-related vibrations occur at lower frequencies, a pattern consistent with this compound’s spectroscopic profile .
Physicochemical Data
The absence of melting/boiling point data in literature suggests the compound is typically handled in solution or as an oil. Its hydrophobicity (LogP ~2.6) aligns with Boc-protected analogs, facilitating purification via silica gel chromatography .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of tert-butyl N-[(tert-butoxy)carbonyl]-N-(2-oxoethyl)carbamate involves sequential Boc protection of a primary amine followed by functionalization of the ethyl chain. A representative pathway includes:
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Dual Boc Protection: Reaction of N-(2-hydroxyethyl)amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to install both Boc groups.
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Oxidation: Conversion of the hydroxyl group to a ketone using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation .
This method mirrors strategies employed for tert-butyl N-benzyl-N-(2-oxoethyl)carbamate, where Lutz et al. achieved high yields via Pd-catalyzed cross-couplings . Scalability is ensured by avoiding harsh conditions, preserving the acid-labile Boc groups.
Optimization Challenges
Key challenges include:
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Over-Oxidation: The 2-oxoethyl group may undergo further oxidation to carboxylic acids if reaction times are prolonged.
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Steric Hindrance: Dual Boc groups impede nucleophilic substitutions, necessitating elevated temperatures or catalysts .
Spectroscopic Characterization
Infrared Spectroscopy
FT-IR analysis of related Boc-protected carbamates reveals:
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Amide II Band (N–H bend): 1530–1550 cm⁻¹, absent here due to the absence of amide bonds .
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Aldehyde C=O Stretch: ~1720 cm⁻¹, slightly upshifted compared to urethane carbonyls .
Hydrogen bonding between carbonyl oxygen and solvent protons broadens these peaks in polar solvents, as observed in N-t-butoxycarbonylglycine derivatives .
Nuclear Magnetic Resonance (NMR)
While specific NMR data for this compound is unavailable, analogous structures exhibit:
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¹H NMR:
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tert-Butyl protons: δ 1.4–1.5 ppm (singlet).
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Aldehydic proton: δ 9.6–9.8 ppm (singlet, if free aldehyde; absent here due to carbamate formation).
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¹³C NMR:
Applications in Organic Synthesis
Peptide Synthesis
The compound serves as a masked aldehyde precursor in solid-phase peptide synthesis (SPPS). The Boc groups protect amines during chain elongation, while the 2-oxoethyl moiety can be later deprotected to generate aldehydes for ligation or conjugation. For example, in the synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-D-methionylglycyl-4-nitro-3-phenyl-L-alanyl-L-prolinamide, similar Boc-protected intermediates enable sequential coupling without side reactions.
Cross-Coupling Reactions
The aldehyde functionality facilitates Pd-catalyzed couplings, such as:
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Suzuki-Miyaura Reactions: Formation of biaryl aldehydes after deprotection.
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Reductive Amination: Conversion to secondary amines using borohydride reagents .
Stability and Reactivity
Thermal Stability
Thermogravimetric analysis (TGA) of similar carbamates shows decomposition onset at ~150°C, making them suitable for room-temperature reactions .
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